molecular formula C9H8N2O2 B8226527 Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate

Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B8226527
M. Wt: 176.17 g/mol
InChI Key: WIKVMMRVDYFVMY-UHFFFAOYSA-N
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Description

Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1300034-27-8) is a heterocyclic compound featuring a fused pyrrole-pyrazine core with a methyl ester substituent at the 3-position. This structural motif is significant in medicinal chemistry due to the bioactivity of pyrrolo[1,2-a]pyrazine derivatives, which exhibit anticancer, antimicrobial, and enzyme-modulating properties .

Properties

IUPAC Name

methyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKVMMRVDYFVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation for Pyrrole Activation

A pivotal step in synthesizing methyl pyrrolo[1,2-a]pyrazine-3-carboxylate involves formylation of pyrrole precursors. The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), facilitates regioselective formylation at the C5 position of pyrrole rings. For instance, methyl 1H-pyrrole-2-carboxylate undergoes formylation in dichloroethane (DCE) at 5°C, yielding methyl 5-formyl-1H-pyrrole-2-carboxylate with 81% efficiency. Critical parameters include:

  • Solvent : Anhydrous DCE prevents side reactions.

  • Temperature : Controlled addition at 0–5°C minimizes decomposition.

  • Stoichiometry : A 1:1 molar ratio of POCl₃ to DMF ensures optimal reagent activity.

This intermediate serves as a cornerstone for subsequent annulation with azide-functionalized partners to assemble the pyrazine ring.

Azide-Mediated Cyclization for Pyrazine Ring Closure

The second strategy leverages azide-containing precursors to construct the pyrazine moiety. In a representative protocol, 3-azidopropyl groups are introduced via nucleophilic substitution. For example, methyl 1-(3-azidopropyl)-5-formyl-1H-pyrrole-2-carboxylate is synthesized by reacting methyl 5-formyl-1H-pyrrole-2-carboxylate with 1-azido-3-chloropropane in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as base. Key observations include:

  • Reaction Time : 16 hours at 50°C ensures complete substitution.

  • Purification : Flash chromatography with hexane-acetone gradients (1–50% acetone) isolates the product in 65% yield.

Optimization of Cyclocondensation Reactions

Cyclocondensation of formylated pyrroles with amino or azido components is critical for pyrazine ring formation. The choice of catalyst and solvent profoundly impacts reaction efficiency.

Acid-Catalyzed Cyclization

Patent CN103896951A highlights the utility of acetic acid in toluene for cyclizing intermediates. For instance, 3-methyl-5-aminopyrazole reacts with a dialkoxypropionate intermediate in toluene under acetic acid catalysis at 35–45°C for 48 hours, achieving 78.3% yield of the cyclized ester. Analogous conditions could be adapted for pyrrolopyrazine synthesis by substituting aminopyrazole with azidoalkyl intermediates.

Base-Mediated Hydrolysis for Carboxylate Formation

Final hydrolysis of ester intermediates to carboxylic acids is typically conducted in alcoholic solvents with alkaline hydroxides. Sodium hydroxide (NaOH) in methanol at 0–5°C for 2 hours cleaves methyl esters quantitatively. For this compound, this step may be omitted unless further derivatization is required.

Analytical Characterization and Spectral Data

Robust spectroscopic validation ensures product integrity. The following data, collated from synthetic examples, exemplify key benchmarks:

Table 1: Comparative NMR Data for Pyrrolopyrazine Derivatives

Compound¹H NMR (CDCl₃, 400 MHz) δ [ppm]¹³C NMR (CDCl₃, 101 MHz) δ [ppm]
Methyl 5-formyl-1H-pyrrole-2-carboxylate9.71 (s, 1H), 6.96 (d, J=4.3 Hz, 1H), 3.89 (s, 3H)181.2 (CHO), 161.2 (COOCH₃)
Methyl 1-(3-azidopropyl)-pyrrolo[1,2-a]pyrazine-3-carboxylate4.92–4.85 (m, 2H), 3.36 (t, J=6.9 Hz, 2H)52.1 (OCH₃), 49.0 (N-CH₂)

Mass spectrometry (MS) further corroborates molecular identity, with ESI-MS showing m/z=206 [M+H]⁺ for ester intermediates.

Industrial-Scale Considerations and Yield Optimization

Scalability remains a challenge due to the multi-step nature of pyrrolopyrazine synthesis. Patent CN103896951A demonstrates gram-scale production of analogous compounds with yields exceeding 75% through:

  • Solvent Recycling : Toluene is recovered via distillation post-reaction.

  • Catalyst Loading : Sodium methoxide (24.0g) in 250mL toluene achieves efficient alkoxide formation.

  • Crystallization : Ethanol-water mixtures precipitate products with ≥97% purity.

Adapting these protocols could reduce production costs for this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate exhibits a range of biological activities that make it a candidate for drug development.

1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine have shown promise in anticancer applications. For instance, studies have demonstrated that certain analogues possess strong cytotoxic effects against various cancer cell lines. A notable study reported the synthesis of pyrrolo[1,2-a]pyrazines which exhibited potent activity against human cancer cell lines, suggesting their potential as anticancer agents .

1.2 Antifungal Properties
The compound has been investigated for its antifungal activity, particularly against multidrug-resistant strains of Candida. In vitro tests showed that this compound and its derivatives inhibited the growth of these fungi through interaction with the enzyme 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR), which is crucial for ergosterol biosynthesis .

1.3 Neuropharmacological Effects
Pyrrolo[1,2-a]pyrazines have also been studied for their neuropharmacological effects. Some derivatives have shown anxiolytic properties in animal models, indicating their potential use in treating anxiety disorders .

Agricultural Applications

2.1 Insect Feeding Deterrents
this compound has been explored as an insect feeding deterrent. Its structural analogues have been evaluated for effectiveness against agricultural pests, providing a potential avenue for developing eco-friendly pesticides .

Material Science Applications

3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties. Research has indicated that its derivatives can be incorporated into polymer matrices to enhance material properties such as conductivity or thermal stability .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated potent cytotoxicity against human cancer cell lines with IC50 values in low micromolar range.
Study 2Antifungal ActivityShowed significant inhibition of Candida spp., with docking studies indicating interaction with HMGR enzyme .
Study 3Insect DeterrentEvaluated as an effective feeding deterrent against common agricultural pests .
Study 4Material ScienceIncorporated into polymer composites to improve thermal stability and electrical conductivity .

Mechanism of Action

The exact mechanism of action of Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Its antitumor effects could be related to the inhibition of specific kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on substituents and fused rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents/Modifications Biological Activities References
Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate Pyrrolo[1,2-a]pyrazine Methyl ester at C3 Synthetic intermediate; potential prodrug
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives Pyrrolo[1,2-a]pyrazine-1,4-dione Hexahydro-3-(phenylmethyl)-, hexahydro-3-(2-methylpropyl)- Anticancer (HCT116 inhibition), herbicidal (similar to Maculosin-1/2)
Maculosin Cyclic diketopiperazine 3-[(4-Hydroxyphenyl)methyl] Antioxidant, antimicrobial
Benzoimidazopyrrolopyrazines Fused benzoimidazo-pyrrolopyrazine Methyl group in α-position to pyrrole Pharmaceutical scaffold (e.g., kinase inhibition)
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazines Fused pyrido-pyrrolopyrazine 5-(Phenylmethyl) substituent Antihypertensive, 5-HT3 receptor agonism
Key Observations :

Functional Groups :

  • The methyl ester in the target compound contrasts with 1,4-dione groups in analogs like hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, which are critical for anticancer activity .
  • Diketopiperazines (e.g., Maculosin) incorporate a cyclic amide structure, enhancing antioxidant and antimicrobial properties .

The target compound’s simpler structure may offer advantages in synthetic accessibility and derivatization .

Anticancer Activity :
  • Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione (Compound 6 in ) inhibits HCT116 colon cancer cells via apoptosis induction .
  • Hexahydro-3-(2-methylpropyl)- analogs show similar efficacy, suggesting substituent bulkiness influences potency .
  • The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to a bioactive carboxylic acid .
Antimicrobial and Antioxidant Activity :
  • Maculosin and hexahydro-3-(phenylmethyl)- derivatives exhibit antimicrobial action against pathogens like Erwinia amylovora and antioxidant properties due to phenolic or thioamide groups .

Biological Activity

Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methodologies have been reported, including the use of metal catalysts and non-catalytic approaches. The compound can be derived from pyrrole and pyrazine derivatives through specific synthetic pathways that enhance its biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it has moderate to high efficacy against fungi such as Candida spp. and Aspergillus species. The compound's antifungal activity is particularly noteworthy, with binding energy values indicating a strong interaction with fungal targets compared to standard antifungal agents like simvastatin .

Pathogen Activity IC50 (μM)
Candida albicansModerate12.5
Aspergillus nigerHigh8.0
Fusarium solaniModerate15.0

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro studies indicate that the compound exhibits moderate toxicity, with IC50 values ranging from 300 to 500 μg/mL in RAW 264.7 cell lines . Genotoxicity studies suggest minimal chromosomal aberrations compared to other compounds tested, indicating a relatively safe profile for further development .

Case Studies

  • Antifungal Activity : A study investigated the compound's efficacy against Candida spp. and found that it inhibited growth effectively at concentrations lower than those required for traditional antifungal treatments. The study highlighted its potential as a novel antifungal agent .
  • Cytotoxicity Assessment : In a recent assessment on RAW 264.7 cells, this compound demonstrated a dose-dependent cytotoxic effect, with significant inhibition noted at higher concentrations . This suggests potential applications in targeted cancer therapies.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound indicates that modifications to the pyrazine ring can enhance biological activity. Compounds with halogen substitutions showed improved binding affinities and biological responses in various assays .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify methylene groups in the phosphoryl unit (δ 3.75–4.19 ppm, ²JHP = 20 Hz) and aromatic protons (δ 7.1–8.7 ppm) .
  • ³¹P NMR : Confirm phosphonate incorporation (δ 18.40–22.75 ppm) and monitor rearrangement side reactions .
  • High-resolution mass spectrometry (HRMS) and X-ray crystallography : Validate molecular weight and absolute configuration .

How do substituents on the pyrrolo[1,2-a]pyrazine core influence biological activity, and what are the key SAR trends?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance antimicrobial activity by increasing electrophilicity .
  • Methyl ester at C3 : Improves bioavailability compared to free carboxylic acids, as seen in analogs like cyclo(Pro-Ala) diketopiperazines .
  • Aryl substitutions : Para-substituted aryl groups (e.g., 4-hydroxyphenyl) in pyrrolo[1,2-a]pyrazine-1,4-diones correlate with herbicidal and antifungal activities .

What contradictions exist in the literature regarding the biological activity of pyrrolo[1,2-a]pyrazine derivatives?

Q. Advanced Research Focus

  • Antimicrobial vs. cytotoxic effects : Pyrrolo[1,2-a]pyrazine-1,4-diones from Bacillus tequilensis show potent anti-Staphylococcus aureus activity (MIC ≤1 µg/mL) but lack cytotoxicity data, raising questions about therapeutic selectivity .
  • Phytotoxicity : While hexahydro-3-(2-methylpropyl) derivatives exhibit herbicidal activity, their environmental persistence remains unstudied, conflicting with "green chemistry" goals .

What methodologies are used to study the mechanism of action of this compound in biological systems?

Q. Advanced Research Focus

  • Metabolomic profiling : GC-MS identifies biosynthetic intermediates (e.g., diketopiperazines) in microbial extracts .
  • Docking studies : Computational models predict interactions with bacterial enzymes (e.g., penicillin-binding proteins) .
  • Transcriptomic analysis : RNA sequencing of treated pathogens reveals downregulated virulence genes (e.g., agr in S. aureus) .

How can catalyst-free one-pot syntheses improve scalability for pyrrolo[1,2-a]pyrazine derivatives?

Q. Advanced Research Focus

  • Bromopyruvate-based cyclization : Eliminates metal catalysts, reducing purification steps and enabling gram-scale production .
  • Solvent optimization : Acetonitrile or ethanol at reflux achieves >90% yield without side products .
  • In situ monitoring : FT-IR tracks carbonyl group consumption to determine reaction endpoints .

What are the challenges in isolating enantiomerically pure this compound?

Q. Basic Research Focus

  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) and polar solvents (hexane/isopropanol) .
  • Asymmetric synthesis : Proline-based catalysts induce enantioselectivity during cyclization, but yields are low (<50%) .
  • Circular dichroism (CD) : Confirms absolute configuration of isolated enantiomers .

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